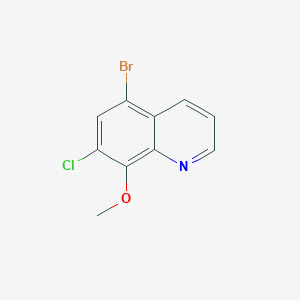![molecular formula C11H6BrNO B12830327 4-bromobenzo[cd]indol-2(1H)-one](/img/structure/B12830327.png)
4-bromobenzo[cd]indol-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromobenzo[cd]indol-2(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the benzo[cd]indol-2(1H)-one family, known for its potential as a bromodomain and extra-terminal domain (BET) inhibitor. BET inhibitors are crucial in regulating gene expression by recognizing acetylated lysine residues on histone proteins .
Métodos De Preparación
The synthesis of 4-bromobenzo[cd]indol-2(1H)-one typically involves a multi-step process. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might start with the bromination of a benzo[cd]indole precursor, followed by cyclization to form the desired compound. Industrial production methods often involve optimization of these steps to ensure high yield and purity .
Análisis De Reacciones Químicas
4-Bromobenzo[cd]indol-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromobenzo[cd]indol-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to gene expression and epigenetics.
Medicine: As a BET inhibitor, it has potential therapeutic applications in treating cancers and inflammatory diseases.
Industry: It is used in the development of new pharmaceuticals and chemical probes
Mecanismo De Acción
The mechanism of action of 4-bromobenzo[cd]indol-2(1H)-one involves its role as a BET inhibitor. It binds to the bromodomains of BET proteins, preventing them from recognizing acetylated lysine residues on histones. This inhibition disrupts the regulation of gene expression, leading to potential therapeutic effects in diseases like cancer and inflammation .
Comparación Con Compuestos Similares
4-Bromobenzo[cd]indol-2(1H)-one can be compared with other BET inhibitors such as:
Pyrrolo[4,3,2-de]quinolin-2(1H)-ones: These compounds also inhibit BET proteins but may have different selectivity profiles.
Benzo[cd]indol-2(1H)-ones: Other derivatives in this family may vary in their potency and selectivity for different bromodomains.
The uniqueness of this compound lies in its specific binding affinity and selectivity for certain BET bromodomains, making it a valuable tool in both research and therapeutic contexts .
Propiedades
Fórmula molecular |
C11H6BrNO |
|---|---|
Peso molecular |
248.07 g/mol |
Nombre IUPAC |
4-bromo-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C11H6BrNO/c12-7-4-6-2-1-3-9-10(6)8(5-7)11(14)13-9/h1-5H,(H,13,14) |
Clave InChI |
PUQVLRCXEGYWNT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CC3=C2C(=C1)NC3=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylic acid](/img/structure/B12830258.png)



![sodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate](/img/structure/B12830278.png)
![1-[(2R,3S)-4-[(4-Chloro-1,1,2,2,3,3,4,4-octafluorobutyl)sulfonyl]-5-methyl-3-(4-nitrophenyl)-2,3-dihydro-2-furanyl]ethanone](/img/structure/B12830284.png)


![5-(5-{1-[(3,5-Dimethoxyphenyl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B12830302.png)
![tert-Butyl (S)-1-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12830317.png)

